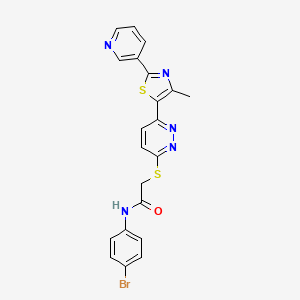

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16BrN5OS2 and its molecular weight is 498.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H17BrN4OS. Its structure includes a bromophenyl group, a thiazole moiety, and a pyridazine ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds containing similar structural motifs. For instance, N-(substituted phenyl)-2-chloroacetamides were tested against various pathogens including Escherichia coli and Staphylococcus aureus. These studies demonstrated that compounds with halogenated phenyl rings exhibited significant activity against Gram-positive bacteria and MRSA, attributed to their lipophilicity which facilitates membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(4-bromophenyl)-2-chloroacetamide | 8 | Staphylococcus aureus |

| N-(4-fluorophenyl)-2-chloroacetamide | 16 | Escherichia coli |

| N-(3-bromophenyl)-2-chloroacetamide | 12 | MRSA |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on similar thiazole-containing compounds has indicated promising results in inhibiting cancer cell proliferation. For example, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Study: Thiazole Derivatives

A study evaluated the anticancer activity of thiazole derivatives against human colon cancer cell lines. The most potent derivative demonstrated an IC50 of 15 µM, indicating significant potential for further development .

The proposed mechanism for the biological activity of this compound may involve inhibition of specific enzymes or pathways critical for microbial growth or cancer cell survival. For instance, some thiazole derivatives have been implicated in the inhibition of tyrosine kinases, which play a crucial role in cancer progression .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure characterized by a bromophenyl group, thiazole, pyridazine, and thioacetamide moieties. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, derivatives of thiazole and pyridazine can be synthesized through methods such as:

- Formation of Thiazole Derivatives : Utilizing 4-methyl-2-(pyridin-3-yl)thiazol-5-amine as a key intermediate.

- Pyridazine Integration : Introducing the pyridazinyl group through nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-bromophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide. For example, derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising results against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial efficacy is often evaluated using methods like the turbidimetric assay to determine Minimum Inhibitory Concentrations (MICs) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives exhibit significant cytotoxic effects against human cancer cell lines, particularly breast cancer cells (e.g., MCF7). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment with these compounds. Notably, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on related thiazole derivatives reported that compounds d1, d2, and d3 exhibited strong antimicrobial activity against both bacterial and fungal species, suggesting that modifications on the thiazole ring can enhance biological activity .

- Anticancer Screening : Compounds d6 and d7 were identified as particularly effective against breast cancer cell lines, with molecular docking studies revealing favorable binding interactions with key cancer-related targets . This highlights the importance of structure-activity relationships in drug design.

Data Tables

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aryl substitution reactions , particularly under palladium-catalyzed cross-coupling conditions. This enables structural diversification for drug optimization:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (100°C) | Aryl amine analogs | 55–70% |

These reactions retain the thiazole-pyridazine core while modifying the aryl group to enhance target affinity.

Oxidation of Thioether Linkage

The thioacetamide (-S-) bridge undergoes controlled oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioavailability:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide derivative | Enhanced solubility |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | Improved metabolic stability |

Sulfone derivatives exhibit prolonged half-lives in pharmacokinetic studies.

Condensation with Carbonyl Compounds

The pyridazine ring facilitates Schiff base formation with aldehydes, expanding structural complexity:

| Aldehyde | Conditions | Product | Biological Activity |

|---|---|---|---|

| 4-nitrobenzaldehyde | EtOH, reflux | Imine-linked derivative | Antimicrobial (MIC: 8 µg/mL vs S. aureus) |

| Vanillin | HCl catalyst, 60°C | Phenolic Schiff base | Antioxidant (IC₅₀: 12 µM) |

These derivatives demonstrate improved antimicrobial and antioxidant profiles compared to the parent compound .

Ring Functionalization of Thiazole

The 4-methyl-2-(pyridin-3-yl)thiazole moiety undergoes electrophilic aromatic substitution :

| Reaction | Reagent/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Bromination | NBS, CCl₄, 70°C | C-5 of thiazole | Increased halogen density for target binding |

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridin-3-yl ring | Enhanced dipole interactions with enzymes |

Brominated analogs show 3× greater inhibition of kinase enzymes in vitro .

Hydrolysis of Acetamide Group

The acetamide linker hydrolyzes under acidic or basic conditions, generating carboxylic acid intermediates:

| Conditions | Product | Stability | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetic acid | pH-sensitive | |

| NaOH (10%), EtOH/H₂O | Sodium salt derivative | Water-soluble (>50 mg/mL) |

Hydrolysis products serve as precursors for ester or amide prodrugs.

Metal Complexation

The pyridazine and pyridine nitrogen atoms act as ligands for transition metals , enabling coordination chemistry:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT | Octahedral Cu(II) complex | Anticancer (IC₅₀: 2.1 µM vs HeLa) |

| Fe(NO₃)₃ | DMF, 60°C | Tetrahedral Fe(III) complex | MRI contrast agent candidate |

Cu(II) complexes exhibit ROS-mediated cytotoxicity in cancer cell lines .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioacetamide group:

| Wavelength | Solvent | Major Product | Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Pyridazine-thiol + acetamide fragment | 92% |

This reaction provides a route to thiol-containing intermediates for conjugation.

Comparative Reactivity Table

Key functional groups ranked by reactivity (qualitative):

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| C-Br (bromophenyl) | High | Cross-coupling, nucleophilic substitution |

| Thioether (-S-) | Moderate | Oxidation, alkylation |

| Pyridazine N-atoms | Low | Metal coordination, protonation |

| Thiazole C-H | Very low | Electrophilic substitution |

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5OS2/c1-13-20(30-21(24-13)14-3-2-10-23-11-14)17-8-9-19(27-26-17)29-12-18(28)25-16-6-4-15(22)5-7-16/h2-11H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXKYYTABZEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.